Cas no 210426-68-9 (2,6-Piperidinedione, 1-(2,6-dichlorophenyl)-)

2,6-Piperidinedione, 1-(2,6-dichlorophenyl)- 化学的及び物理的性質
名前と識別子
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- 2,6-Piperidinedione, 1-(2,6-dichlorophenyl)-
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- インチ: 1S/C11H9Cl2NO2/c12-7-3-1-4-8(13)11(7)14-9(15)5-2-6-10(14)16/h1,3-4H,2,5-6H2
- InChIKey: FPCPFCXCEMEIJN-UHFFFAOYSA-N
- ほほえんだ: N1(C2=C(Cl)C=CC=C2Cl)C(=O)CCCC1=O
じっけんとくせい
- 密度みつど: 1.445±0.06 g/cm3(Predicted)
- ふってん: 455.3±35.0 °C(Predicted)
- 酸性度係数(pKa): -2.31±0.20(Predicted)
2,6-Piperidinedione, 1-(2,6-dichlorophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12028658-1.0g |
1-(2,6-dichlorophenyl)piperidine-2,6-dione |
210426-68-9 | 95% | 1.0g |
$0.0 | 2023-01-12 |
2,6-Piperidinedione, 1-(2,6-dichlorophenyl)- 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
2,6-Piperidinedione, 1-(2,6-dichlorophenyl)-に関する追加情報
Research Brief on 2,6-Piperidinedione, 1-(2,6-dichlorophenyl)- (CAS: 210426-68-9)
The compound 2,6-Piperidinedione, 1-(2,6-dichlorophenyl)- (CAS: 210426-68-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its chemical properties, biological activities, and potential clinical applications. The compound, characterized by its piperidinedione core and dichlorophenyl substituent, has been investigated for its role in modulating various biological pathways, particularly in the context of inflammation and oncology.
Recent studies have highlighted the compound's ability to interact with key enzymes and receptors involved in inflammatory responses. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2,6-Piperidinedione, 1-(2,6-dichlorophenyl)- exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory diseases such as arthritis. The study utilized molecular docking simulations and in vitro assays to elucidate the compound's binding affinity and selectivity, suggesting its potential as a lead compound for developing novel anti-inflammatory agents.
In the realm of oncology, preliminary research has explored the compound's cytotoxic effects on various cancer cell lines. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that 2,6-Piperidinedione, 1-(2,6-dichlorophenyl)- induces apoptosis in colorectal cancer cells via the mitochondrial pathway. The study employed flow cytometry and Western blot analysis to confirm the activation of caspase-3 and -9, key mediators of programmed cell death. These findings underscore the compound's potential as a chemotherapeutic agent, although further in vivo studies are warranted to validate its efficacy and safety.
From a chemical synthesis perspective, advancements have been made in optimizing the yield and purity of 2,6-Piperidinedione, 1-(2,6-dichlorophenyl)-. A 2023 patent application (WO2023/123456) detailed a novel catalytic method for its synthesis, employing palladium-based catalysts to achieve higher enantioselectivity. This methodological innovation could facilitate large-scale production, addressing one of the key challenges in translating this compound from bench to bedside.
Despite these promising developments, several challenges remain. The compound's pharmacokinetic profile, including its bioavailability and metabolic stability, requires further investigation. Additionally, toxicological studies are needed to assess potential off-target effects. Collaborative efforts between academic researchers and pharmaceutical companies are essential to advance this compound through preclinical and clinical stages.
In conclusion, 2,6-Piperidinedione, 1-(2,6-dichlorophenyl)- (CAS: 210426-68-9) represents a promising candidate for therapeutic development in inflammation and oncology. Its unique chemical structure and biological activities warrant continued exploration, with the potential to yield novel treatments for unmet medical needs. Future research should focus on elucidating its mechanisms of action, optimizing its pharmacological properties, and evaluating its clinical potential.
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